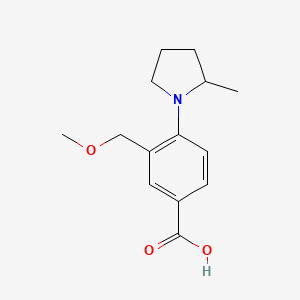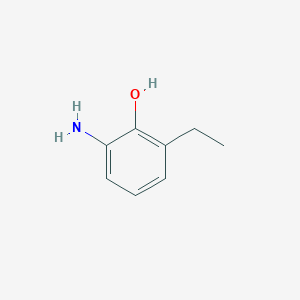
3-(2-(Pyrrolidin-1-yl)ethyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(Pyrrolidin-1-yl)ethyl)piperidine is a chemical compound with the molecular formula C11H22N2. It features a piperidine ring substituted with a pyrrolidine moiety, making it a heterocyclic compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(Pyrrolidin-1-yl)ethyl)piperidine typically involves the reaction of piperidine with 2-(1-pyrrolidinyl)ethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 3-(2-(Pyrrolidin-1-yl)ethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, potassium carbonate, organic solvents like dichloromethane.
Major Products: The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted compounds depending on the specific reagents and conditions used .
科学的研究の応用
3-(2-(Pyrrolidin-1-yl)ethyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of biological systems and as a potential ligand for receptor studies.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes
作用機序
The mechanism of action of 3-(2-(Pyrrolidin-1-yl)ethyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Pyrrolidine: A five-membered nitrogen-containing ring, commonly used in medicinal chemistry.
Piperidine: A six-membered nitrogen-containing ring, widely used as a building block in organic synthesis.
Pyrrolizines: Compounds containing fused pyrrolidine and benzene rings, known for their biological activity
Uniqueness: 3-(2-(Pyrrolidin-1-yl)ethyl)piperidine is unique due to its combination of a piperidine ring with a pyrrolidine moiety, providing a distinct three-dimensional structure that can interact with biological targets in a specific manner. This structural uniqueness enhances its potential as a versatile scaffold in drug discovery and other applications .
特性
分子式 |
C11H22N2 |
|---|---|
分子量 |
182.31 g/mol |
IUPAC名 |
3-(2-pyrrolidin-1-ylethyl)piperidine |
InChI |
InChI=1S/C11H22N2/c1-2-8-13(7-1)9-5-11-4-3-6-12-10-11/h11-12H,1-10H2 |
InChIキー |
AHGBXHLBWUIIED-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCC2CCCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(2-Chloro-5-nitropyridin-4-yl)vinyl]dimethylamine](/img/structure/B8804893.png)
![2-[(2,6-Dichlorobenzoyl)amino]-3-[4-(2,6-dimethoxyphenyl)phenyl]propanoic acid](/img/structure/B8804900.png)




![6-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyridine](/img/structure/B8804950.png)

![1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole](/img/structure/B8804964.png)




